N-(2-Hydroxy-5-methylphenyl)acetamide
Overview
Description
N-(2-Hydroxy-5-methylphenyl)acetamide is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as N-(o-Tolyl)-acetohydroxamic acid and Acetamide, N-hydroxy-N-(2-methylphenyl)- .
Synthesis Analysis
The synthesis of a similar compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, involves the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This is followed by esterification with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutyl ammonia bromide . The final step is the ester interchange with methanol, catalyzed by potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound has a molar refractivity of 47.0±0.3 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 283.2±33.0 °C at 760 mmHg and a flash point of 125.1±25.4 °C . The compound has a molar volume of 138.3±3.0 cm³ and a polar surface area of 41 Ų .Safety and Hazards
N-(2-Hydroxy-5-methylphenyl)acetamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .
Mechanism of Action
Target of Action
Research suggests that it may interact with certain proteins or enzymes in the body .
Mode of Action
The exact mode of action of 2-Acetamido-4-methylphenol is currently unknown. It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
A study has shown that genesbplF
, bplG
, bplL
, and bplI
are involved in the synthesis and transfer of 2-acetamido-4-methylamino-fucose to the core of lipopolysaccharide in Bordetella pertussis . This suggests that 2-Acetamido-4-methylphenol may play a role in these processes.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -6.29 cm/s . These properties may impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-4-methylphenol. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that the compound’s stability and efficacy may be affected by temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
2-Acetamido-4-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a nutrient-driven post-translational modification. This interaction contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound’s ability to modulate these biochemical pathways highlights its potential in therapeutic applications.
Cellular Effects
The effects of 2-Acetamido-4-methylphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the enhancement of O-GlcNAcylation on mitochondrial proteins by 2-Acetamido-4-methylphenol improves neuronal tolerance to ischemia, indicating its neuroprotective properties . This compound’s impact on cellular bioenergetics and stress response further underscores its importance in cellular physiology.
Molecular Mechanism
At the molecular level, 2-Acetamido-4-methylphenol exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation on mitochondrial proteins, which is a critical modification for maintaining mitochondrial homeostasis and bioenergy. This modification inhibits the mitochondrial apoptosis pathway, providing neuroprotection under stress conditions . The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-4-methylphenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the enhancement of O-GlcNAcylation by 2-Acetamido-4-methylphenol is sustained over time, contributing to prolonged neuroprotection and improved cellular bioenergetics . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Acetamido-4-methylphenol vary with different dosages in animal models. At lower doses, the compound enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects. At higher doses, there may be threshold effects that could lead to toxicity or other adverse reactions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-Acetamido-4-methylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation indicates its involvement in nutrient-driven metabolic pathways that link metabolism to cellular function . These interactions are vital for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Acetamido-4-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
2-Acetamido-4-methylphenol is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances O-GlcNAcylation and maintains mitochondrial homeostasis . This subcellular localization is critical for understanding the compound’s mechanism of action and its effects on cellular function.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEQJUPGRWESKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213186 | |
Record name | 2-Acetamido-4-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-acetylamino-4-methylphenol is a solid. (NTP, 1992) | |
Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6375-17-3 | |
Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-(2-Hydroxy-5-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetamido-4-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375173 | |
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Record name | 6375-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158415 | |
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Record name | Acetamide, N-(2-hydroxy-5-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Acetamido-4-cresol | |
Source | EPA DSSTox | |
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Record name | N-(2-hydroxy-5-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.304 | |
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Record name | 2-ACETAMIDO-4-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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